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Abstract

The Multi-omic Pathway Analysis of Cells (MPAC) framework is a powerful computational tool
for integrating multi-omic datasets, such as DNA copy number alterations and RNA-sequencing
data, to infer pathway activities.[1] This approach allows for the identification of patient
subgroups with distinct pathway alterations and the prioritization of proteins with potential
clinical relevance, which is particularly valuable in cancer research and drug development.[2][3]
[4] This document provides detailed application notes and protocols for visualizing the results of
an MPAC analysis using a dedicated R Shiny application. It includes an overview of the
experimental data generation, a summary of the quantitative outputs, and visual
representations of the underlying workflows and biological pathways.

Introduction to MPAC and the Shiny Visualization
App
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MPAC leverages prior knowledge from biological pathways to interpret complex multi-omic
data.[1] By modeling network relationships within pathways, MPAC infers consensus activity
levels for proteins and other pathway components.[1] A key application of MPAC is in cancer
research, where it can identify patient subgroups based on altered pathway activities, such as
those related to the immune response, which may not be apparent from analyzing a single
omic data type alone.[2][3][4]

To facilitate the exploration of these complex results, an interactive Shiny app has been
developed.[5] This web-based application allows researchers to intuitively navigate and
visualize MPAC output, including pathway enrichment results, inferred protein activities, and
their correlation with clinical data.

Experimental Protocols: Generating Input Data for
MPAC

MPAC is designed to integrate various types of omic data. The following protocols provide a
high-level overview of the methodologies for generating DNA copy number alteration and RNA-
sequencing data, similar to the data used from The Cancer Genome Atlas (TCGA) for MPAC
analysis.

DNA Copy Number Alteration (CNA) Data Generation

Genomic DNA is extracted from tumor and matched normal samples. High-throughput SNP
arrays are a common method for generating CNA data.

Protocol Outline:

o DNA Extraction and QC: High-quality genomic DNA is extracted from tissue samples. DNA
concentration and purity are assessed using spectrophotometry and gel electrophoresis.

o SNP Array Hybridization: DNA samples are fragmented, labeled, and hybridized to a high-
density SNP array (e.g., Affymetrix Genome-Wide Human SNP Array 6.0).[3]

e Array Scanning and Signal Processing: The arrays are washed and scanned to obtain signal
intensities for each probe.
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» Data Segmentation: The raw signal intensities are processed to identify genomic regions
with altered copy numbers. Algorithms like Circular Binary Segmentation (CBS) are used to
translate noisy intensity data into chromosomal regions of equal copy number.[6]

o Gene-Level Copy Number Estimation: The segmented data is further processed to assign a
discrete copy number status (e.g., amplification, deletion, or neutral) to each gene. Tools like
GISTIC2.0 are often employed for this purpose.[4]

RNA-Sequencing (RNA-Seq) Data Generation

Total RNA is extracted from tumor and matched normal samples to quantify gene expression
levels.

Protocol Outline:

* RNA Extraction and QC: Total RNA is extracted from tissue samples. RNA integrity and
guantity are assessed using a bioanalyzer.

 Library Preparation: mRNA is typically enriched from the total RNA, fragmented, and
reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a
sequencing library.

e Sequencing: The prepared libraries are sequenced on a next-generation sequencing
platform (e.g., lllumina).

» Data Processing and Alignment: Raw sequencing reads are quality-controlled and aligned to
a reference genome (e.g., GRCh38).[7]

e Gene Expression Quantification: The number of reads mapping to each gene is counted.
These raw counts can then be normalized to account for sequencing depth and gene length,
often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per
Million mapped reads (FPKM).[7]

Quantitative Data Presentation

The MPAC analysis generates a wealth of quantitative data. The Shiny app is designed to
present this information in an accessible and interactive format. Below are examples of the key
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data tables you will encounter.

Inferred Pathway Activity Levels (IPLs)

This table summarizes the activity level of each pathway for each patient or sample. The values
represent the log-likelihood ratio of the pathway being activated or repressed.

Pathway Sample 1 Sample 2 Sample 3
Pathway ID
Name IPL IPL IPL
Adaptive
G0:0002250 Immune 25 -1.8 3.1
Response
Immune
G0:0006955 3.1 -2.2 2.8
Response
Antigen
G0:0002474 _ 19 -0.5 2.3
presentation

Gene/Protein Level Data

This table provides detailed information for each gene or protein within the analyzed pathways,
including their inferred activity levels and the input omic data states.
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Inferred Activity

RNA Expression

Gene Symbol CNA Status
Level State

CDh4 2.8 Neutral Activated
CD3E 2.5 Neutral Activated
CCR5 1.9 Neutral Activated
HLA-DRB1 3.2 Amplified Activated
KRT78 2.1 Neutral Repressed
SPRR3 -2.5 Deletion Repressed

Patient Group Summary

MPAC can identify patient subgroups with distinct pathway alteration profiles. This table

summarizes the key characteristics of these groups.

. Associated
. Number of Enriched . .
Patient Group . Key Proteins Clinical
Patients Pathways
Outcome
Immune
CD4, CD3E, Better overall
Group 1 Response, T-cell ]
o HLA-DRB1 survival
activation
Keratinization,
. Poorer overall
Group 2 Epidermal cell KRT78, SPRR3

survival

differentiation

Visualizing Workflows and Pathways

MPAC Analysis Workflow
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The following diagram illustrates the key steps in the MPAC computational workflow, from data
input to the identification of clinically relevant protein signatures.

Input Data

RNA-Sequencin . A
D:ta 9 MPAC Core Analysis Downstream Analysis & Output
l Infer Pathway Filter Spurious Construct Patient- - Predict Patient Identify Key Clinical
Levels (IPLs) IPLs Specific Networks Groups Proteins Correlation

Copy Number T
Alteration Data

Click to download full resolution via product page

MPAC computational workflow from multi-omic input to clinical correlation.

Experimental Workflow for Data Generation

This diagram outlines the parallel experimental workflows for generating the multi-omic data
required for an MPAC analysis.
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Parallel workflows for generating DNA and RNA data for MPAC analysis.

Example Sighaling Pathway: Immune Response in
HNSCC

MPAC analysis of Head and Neck Squamous Cell Carcinoma (HNSCC) has identified patient
subgroups with distinct immune response pathway activities.[2][3] The diagram below
illustrates a simplified representation of key genes and their roles in T-cell activation, a critical
component of the anti-tumor immune response. Genes such as CD4, CD3E, and HLA-DRB1
are often upregulated in the immune-active patient group, while genes associated with
keratinization like KRT78 and SPRR3 can be downregulated.[8][9]
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Simplified immune response pathway in HNSCC showing key activated genes.

Conclusion

The MPAC Shiny app provides a user-friendly interface for the comprehensive exploration of
multi-omic pathway analysis results. By integrating detailed experimental protocols with clear
guantitative data summaries and intuitive visualizations, researchers can accelerate the
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translation of complex genomic data into actionable biological insights and potential therapeutic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b586662?utm_src=pdf-custom-synthesis#bc-rfq
https://www.cup.uni-muenchen.de/ch/compchem/energy/MOPAC_files.html
https://xsliulab.github.io/Pan-cancer_CNA_signature/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5302158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5302158/
https://docs.cbioportal.org/user-guide/faq/
https://www.researchgate.net/publication/289524168_Pathway_Analysis_State_of_the_Art
https://docs.gdc.cancer.gov/Data/Bioinformatics_Pipelines/CNV_Pipeline/
https://docs.gdc.cancer.gov/Data/Bioinformatics_Pipelines/CNV_Pipeline/
https://docs.gdc.cancer.gov/Encyclopedia/pages/RNA-Seq/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8417745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8417745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8417745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10172170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10172170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10172170/
https://www.benchchem.com/product/b586662/docs#visualizing-mpac-results-with-the-shiny-app-application-notes-and-protocols
https://www.benchchem.com/product/b586662/docs#visualizing-mpac-results-with-the-shiny-app-application-notes-and-protocols
https://www.benchchem.com/product/b586662/docs#visualizing-mpac-results-with-the-shiny-app-application-notes-and-protocols
https://www.benchchem.com/product/b586662/docs#visualizing-mpac-results-with-the-shiny-app-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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